1-Dehydro Aldosterone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

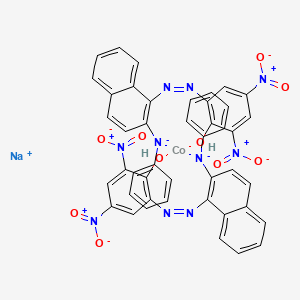

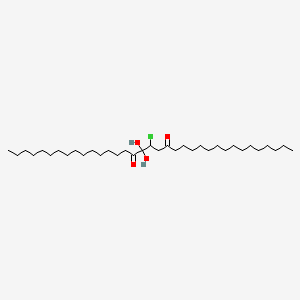

1-Dehydro Aldosterone, also known as Aldosterone, is a hormone secreted by the adrenal cortex that regulates electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium . It has a molecular formula of C21H28O5 .

Synthesis Analysis

Aldosterone is created from cholesterol within the zona glomerulosa of the adrenal glands. Cholesterol interacts sequentially with the enzymes 3-beta-hydroxysteroid dehydrogenase, 21-alpha-hydroxylase, 11-beta-hydroxylase, and steroid 18-hydroxylase (also called aldosterone synthase) to produce 11-beta, 21-dihydroxy-3, 20-dioxopregn-4-en-18-al (aldosterone) .Molecular Structure Analysis

The molecular structure of 1-Dehydro Aldosterone is characterized by a molecular weight of 360.4 g/mol. It has a complexity of 695 and a topological polar surface area of 94.8 Ų .Chemical Reactions Analysis

Aldosterone’s production is regulated at two critical enzyme steps: (1) early in its biosynthetic pathway (the conversion of cholesterol to pregnenolone cholesterol side chain cleavage enzyme) and (2) late (the conversion of corticosterone to aldosterone by aldosterone synthase) .Physical And Chemical Properties Analysis

1-Dehydro Aldosterone has a molecular weight of 360.4 g/mol, an XLogP3 of 0.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .Scientific Research Applications

Cardiovascular System

Aldosterone, a vital hormone of the human body, has various pathophysiological roles. The excess of aldosterone, also known as primary aldosteronism, is the most common secondary cause of hypertension . These alterations can result in coronary artery disease, including ischemia and myocardial infarction, left ventricular hypertrophy, heart failure, arterial fibrillation .

Renal System

Excess aldosterone can lead to harmful metabolic and other pathophysiological alterations, as well as cause inflammatory, oxidative, and fibrotic effects in the kidney . This can result in chronic kidney disease .

Metabolic Systems

Excess aldosterone can lead to harmful metabolic alterations . It is associated with metabolic alterations, such as insulin intolerance and obesity .

Vascular System

Aldosterone treatment of cultured vascular smooth muscle cells increases the proteasomal degradation of the insulin receptor substrate-1 (IRS-1) and attenuates insulin-induced Akt phosphorylation and glucose uptake .

Thrombosis

Recent findings related to the role of aldosterone in thrombosis .

Atrial Fibrillation

Aldosterone has been found to have a role in atrial fibrillation .

Mechanism of Action

Target of Action

The primary target of 1-Dehydro Aldosterone, similar to Aldosterone, is the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance .

Mode of Action

1-Dehydro Aldosterone, like Aldosterone, interacts with its targets by increasing the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium . It also activates their basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump . This results in a conformational change in the pump that exposes the Na+ ions to the outside .

Biochemical Pathways

Aldosterone is synthesized from cholesterol by a series of specific enzymatic reactions in the zona glomerulosa of the adrenal cortex . The final steps are catalyzed by the aldosterone synthase (encoded by CYP11B2) . Aldosterone’s production is regulated at two critical enzyme steps: (1) early in its biosynthetic pathway (the conversion of cholesterol to pregnenolone cholesterol side chain cleavage enzyme) and (2) late (the conversion of corticosterone to aldosterone by aldosterone synthase) .

Pharmacokinetics

The concentration of plasma Baxdrostat declined in an apparent biphasic manner with a half-life of 26 to 31 hours .

Result of Action

The action of 1-Dehydro Aldosterone results in the reabsorption of sodium (Na+) ions and water into the blood, and the secretion of potassium (K+) ions into the urine . It also stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .

Action Environment

The action of 1-Dehydro Aldosterone can be influenced by various factors. For instance, aldosterone’s production is modified by angiotensin II (AngII), the end-product of the renin-angiotensin system (RAS), and potassium . Acth, neural mediators, and natriuretic factors also contribute at least over the short run . Furthermore, it has been suggested that G protein-coupled estrogen receptor-1 (GPER-1) mediates some aldosterone-induced rapid effects in several tissues .

Future Directions

properties

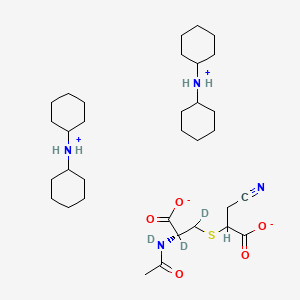

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Dehydro Aldosterone involves a series of chemical reactions that convert starting materials into the final product. The key steps include the oxidation of aldosterone, followed by the removal of a hydrogen atom to form the double bond. The final step involves the reduction of the ketone group to form the alcohol functional group.", "Starting Materials": [ "Aldosterone", "Oxidizing agent (e.g. potassium permanganate, chromium trioxide)", "Dehydrating agent (e.g. sulfuric acid, phosphorus pentoxide)", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Oxidation of aldosterone using an oxidizing agent to form 1,2-diketone aldosterone", "Dehydration of 1,2-diketone aldosterone using a dehydrating agent to form 1-Dehydro Aldosterone", "Reduction of the ketone group in 1-Dehydro Aldosterone using a reducing agent to form 1-Dehydro Aldosterone alcohol" ] } | |

CAS RN |

76959-24-5 |

Product Name |

1-Dehydro Aldosterone |

Molecular Formula |

C21H28O5 |

Molecular Weight |

360.45 |

IUPAC Name |

(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,14-17,19,22-23,25H,2-5,9-11H2,1H3/t14-,15+,16+,17-,19-,20-,21+/m0/s1 |

InChI Key |

NQRIKQLQQGVSIZ-ZPRQWLIFSA-N |

SMILES |

CC12C=CC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O |

synonyms |

(11β)-11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al; Δ1-Aldosterone; 11β,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al; 1-Dehydroaldosterone; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)

![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)

![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)